N,N-Dimethylpiperidin-4-amine
Overview
Description
Synthesis Analysis The synthesis of N,N-dimethylpiperidin-4-amine and related compounds involves various chemical reactions that enable the introduction of N-phenyl substituents to aminostilbenes, leading to changes in their chemical structure and properties. For example, the synthesis of trans-4-aminostilbene derivatives with N-phenyl substitutions demonstrated significant fluorescence enhancement due to a more planar ground-state geometry and a larger charge-transfer character for the fluorescent excited state, suggesting modifications in the synthesis can significantly affect the properties of the resulting compounds (Yang, Chiou, & Liau, 2002).
Molecular Structure Analysis The molecular structure of N,N-dimethylpiperidin-4-amine derivatives has been explored through techniques such as X-ray diffraction, revealing detailed insights into their conformation. For instance, N,N-dimethylacridin-9-amine and its derivatives display varied crystal structures and tautomeric forms, indicating the impact of molecular structure on the compound's stability and electronic properties (Rak et al., 1998).
Chemical Reactions and Properties Chemical reactions involving N,N-dimethylpiperidin-4-amine and its analogs have been studied for their reactivity and potential applications. For example, the reaction of aliphatic amines with formic acid demonstrated how primary, secondary, and tertiary amines undergo various transformations at different temperatures, highlighting the versatile reactivity of these compounds (Katritzky et al., 1997).
Physical Properties Analysis The physical properties of N,N-dimethylpiperidin-4-amine derivatives, such as fluorescence behavior and solubility, are influenced by their molecular structure and the nature of substitutions on the nitrogen atom. The introduction of N-phenyl substituents, for instance, results in low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, underscoring the effect of molecular modifications on the physical properties of these compounds (Yang, Chiou, & Liau, 2002).
Chemical Properties Analysis The chemical properties of N,N-dimethylpiperidin-4-amine and its derivatives, such as their reactivity in nucleophilic addition reactions and Diels-Alder dimerization, are crucial for understanding their potential applications in various fields. Studies have shown that structural elements, such as the presence of N-methyl groups, can significantly influence the reactivity and the formation of multiply hydrogen-bonded complexes, highlighting the complex interplay between structure and reactivity (Shapiro et al., 2000).
Scientific Research Applications
Catalysis and Synthesis :
- Pd/TiO2 catalysts are utilized for efficient one-pot synthesis of various N,N-dimethyl amines, including 4-chloro-N,N-dimethylaniline, with yields up to 98% (Zhang, Zhang, Deng, & Shi, 2015).
- N,N-dimethylpyridin-4-amine (DAMP) acts as a catalyst for the ethylcyanocarbonate synthesis from aldehydes under solvent-free conditions, yielding up to 95% product (Khan et al., 2010).
Corrosion Inhibition :
- N-heterocyclic amines and their derivatives, including N,N-dimethylpiperidin-4-amine, effectively inhibit iron corrosion in perchloric acid by adsorbing on the metal surface (Babić-Samardžija, Khaled, & Hackerman, 2005).
Protein Analysis :
- The dimethyl labeling technique, when combined with LC-MS, is effective for analyzing surface topography of primary amines on proteins, like human immunoglobulin G (IgG) (Jhan et al., 2017).
Medical Applications :
- New amine activators that have lower acute and cytotoxicity are promising for curing acrylic bone cements in orthopaedic surgery and dentistry (Liso et al., 1997).
Environmental Applications :
- Carbon-supported Ru nanoparticles efficiently convert amines to N,N-dimethyl amines, showing good functional group compatibility, making this method suitable for industrial applications (Liu, Song, Wu, & Ma, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAIURZMRJPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198542 | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpiperidin-4-amine | |
CAS RN |
50533-97-6 | |
Record name | 4-(Dimethylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50533-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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